molecular formula C11H10BrNO B2867545 8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one CAS No. 1451085-14-5

8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one

Cat. No.: B2867545
CAS No.: 1451085-14-5
M. Wt: 252.111
InChI Key: YDQAWSYIQGVXML-UHFFFAOYSA-N
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Description

8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one is a brominated heterocyclic compound belonging to the class of benzazepines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the cyclization of a suitable precursor, such as 2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one, followed by bromination at the 8-position. The reaction conditions for cyclization and bromination often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants and products. The process would be optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium cyanide (NaCN) or sodium azide (NaN₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield hydrogenated derivatives.

  • Substitution: Substitution reactions can lead to the formation of different substituted benzazepines.

Scientific Research Applications

Chemistry: In chemistry, 8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it may be used as a precursor for the synthesis of pharmaceuticals. Its structural features make it suitable for targeting specific biological pathways.

Industry: In the chemical industry, this compound is used in the production of various chemical products, including dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2,3,4,5-Tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one: This compound lacks the bromine atom present in 8-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one, leading to different reactivity and biological activity.

  • 8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one: This compound is structurally similar but may have different substituents, affecting its properties and applications.

Uniqueness: this compound is unique due to its bromine atom, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

5-bromo-9-azatricyclo[8.1.1.02,7]dodeca-2(7),3,5-trien-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c12-7-1-2-9-6-3-8(4-6)13-11(14)10(9)5-7/h1-2,5-6,8H,3-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQAWSYIQGVXML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1NC(=O)C3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 20-L 4-necked round-bottom flask was placed 6-Bromo-2,3-dihydro-1H-1,3-methano-naphthalen-4-one oxime (790 g, 3.13 mol, 1.00 equiv), 1,4-dioxane (7.5 L), followed by the addition of a solution of thionyl chloride (12000 g, 32.00 equiv) in 1,4-dioxane (7.5 L) dropwise with stirring at 25° C. The resulting solution was stirred at 65° C. for 6 h. This reaction was repeated for 2 more times. The resulting mixture was concentrated under vacuum, diluted with 10 L of DCM and then quenched by the addition of 8 L of water. The resulting solution was extracted with 2×10 L of dichloromethane and the organic layers were combined. The pH value of the solution was adjusted to 7 with sodium bicarbonate (sat.). The organic layer was dried over anhydrous sodium sulfated and concentrated under vacuum. The residue was diluted with 4 L of EA and stirred at reflux for 0.5 h. The solids were collected by filtration and washed with 2×500 mL, of EA. The filtrate was concentrated under vacuum. The residue was applied onto a silica gel column eluting with PE:EA (5:1-3:1). This solid was combined with the previous solids to afford 1749 g (74%) of 5-Bromo-9-aza-tricyclo[8.1.1.0[2,7]]dodeca-2,4,6-trien-8-one as an off-white solid.
Name
6-Bromo-2,3-dihydro-1H-1,3-methano-naphthalen-4-one oxime
Quantity
790 g
Type
reactant
Reaction Step One
Quantity
12000 g
Type
reactant
Reaction Step One
Quantity
7.5 L
Type
solvent
Reaction Step One
Quantity
7.5 L
Type
solvent
Reaction Step One

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